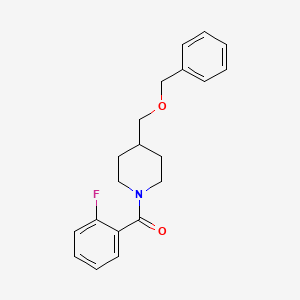

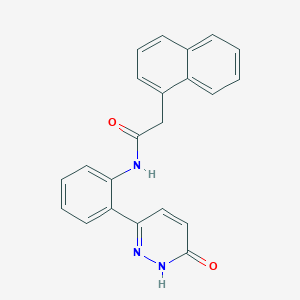

2-(naphthalen-1-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(naphthalen-1-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a member of the pyridazine class of compounds and has been shown to have a range of biological activities. In

Applications De Recherche Scientifique

Antiviral Research

A study by Hamad et al. (2010) on a related compound, 2‐(naphthalen‐2‐yloxy)‐N‐[(aryl‐5‐thioxo‐4,5‐dihydro‐1H‐1,2,4‐triazol‐3‐yl)methyl] acetamides, revealed its potential as an inhibitor for the replication of HIV-1. This suggests a possible application of similar naphthalene derivatives in antiviral research, particularly in the development of new antiviral agents (Hamad et al., 2010).

Cancer Research

The antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives against various human cancer cell lines have been explored. One compound, in particular, showed significant activity against nasopharyngeal carcinoma cell lines, indicating the potential of naphthalene derivatives in cancer research (I‐Li Chen et al., 2013).

Neurological Disease Research

Gomathy et al. (2012) synthesized and evaluated novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide derivatives for their anti-Parkinson's activity. This study highlighted the potential of naphthalene derivatives in developing treatments for Parkinson's disease (Gomathy et al., 2012).

Anti-angiogenic Research

Lee et al. (2005) identified N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide as a potent inhibitor of aminopeptidase N (APN), indicating its potential in anti-angiogenic research. This compound inhibited the basic fibroblast growth-factor-induced invasion of bovine aortic endothelial cells, suggesting its usefulness in studying and potentially treating diseases involving abnormal angiogenesis (Lee et al., 2005).

Photocyclization Research

Bąkowicz and Turowska-Tyrk (2009) studied the crystal structures of related compounds, 2-oxo-2-phenyl-N-[(R)-1-phenylethyl]acetamide and N,N-dimethyl-2-(1-naphthyl)-2-oxoacetamide, to understand the lack of Yang photocyclization in their crystals. This research provides insights into the behavior of naphthalene derivatives under specific conditions, which could be relevant in materials science and photochemistry (Bąkowicz & Turowska-Tyrk, 2009).

Antibacterial Research

Research on 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide derivatives demonstrated significant antibacterial activity, as found by Ramalingam et al. (2019). These findings support the exploration of naphthalene derivatives as potential antibacterial agents (Ramalingam et al., 2019).

Luminescent Material Research

Wang et al. (2009) studied lanthanide picrate complexes with 2,2'-[(1,2-naphthalene)bis(oxy)]bis[N-(phenylmethyl)]acetamide, revealing their potential in the field of luminescent materials. The research on these complexes showed honeycomb-like frameworks with applications in materials science, particularly in the development of luminescent materials (Wang et al., 2009).

Anxiolytic Drug Research

Lutsenko et al. (2013) conducted computer predictions and experimental confirmation of the anxiolytic effect of 2-oxyindolin-3-glyoxylic acid derivatives. This included the study of 2-Hydro-N-naphthalen-1-yl-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetamide, indicating the potential application of naphthalene derivatives in the development of anxiolytic drugs (Lutsenko et al., 2013).

Propriétés

IUPAC Name |

2-naphthalen-1-yl-N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O2/c26-21-13-12-20(24-25-21)18-10-3-4-11-19(18)23-22(27)14-16-8-5-7-15-6-1-2-9-17(15)16/h1-13H,14H2,(H,23,27)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAVRCTQSZRAXOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC=CC=C3C4=NNC(=O)C=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 71804966 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetylphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2607923.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2607926.png)

![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-2-carboxylic acid](/img/structure/B2607929.png)

![2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2607931.png)

![5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinamine](/img/structure/B2607932.png)